DL-Lysine-4,4,5,5-d4 dihydrochloride is a stable isotope-labeled amino acid derivative heavily utilized as an internal standard in mass spectrometry and a metabolic tracer in interactomics [1]. Featuring four deuterium atoms at the C4 and C5 positions, it provides a +4 Da mass shift relative to endogenous lysine. The dihydrochloride salt form ensures rapid and complete aqueous solubility, which is critical for formulating stable internal standard stocks without requiring pre-acidification. As a racemic mixture, it offers a cost-effective alternative to enantiopure L-lysine-d4 for analytical workflows where stereochemistry does not impact chromatographic retention or ionization efficiency [2].
Substituting DL-Lysine-4,4,5,5-d4 dihydrochloride with unlabeled lysine or low-mass isotopes (e.g., d1 or d2) leads to severe quantification errors due to isotopic envelope overlap, as natural heavy isotopes of endogenous lysine interfere with the internal standard signal [1]. While fully deuterated d8-lysine provides a larger mass shift, it is significantly more expensive and unnecessary for resolving the M+4 channel in standard biological matrices. Furthermore, utilizing the free base form of deuterated lysine instead of the dihydrochloride salt results in poor dissolution kinetics in the aqueous buffers typically used for LC-MS/MS sample preparation, introducing unacceptable variability into high-throughput quantitative assays [2].
In LC-MS/MS workflows, endogenous lysine is detected at m/z 147 -> 84, with natural isotopic peaks extending to M+1 and M+2. DL-Lysine-4,4,5,5-d4 yields a precursor ion at m/z 151 and a primary fragment at m/z 88 [1]. This +4 Da shift completely clears the natural isotopic envelope of unlabeled lysine, preventing signal interference.
| Evidence Dimension | Precursor and Product Ion m/z |
| Target Compound Data | m/z 151 -> 88 |
| Comparator Or Baseline | Unlabeled Lysine (m/z 147 -> 84) |
| Quantified Difference | +4 Da mass shift |
| Conditions | Positive electrospray ionization (ESI+) LC-MS/MS |
A +4 Da mass shift guarantees zero cross-talk between the analyte and the internal standard, enabling accurate quantification at low physiological concentrations.
For standard reverse-phase or HILIC LC-MS/MS assays that do not employ chiral selectors, the racemic DL-Lysine-4,4,5,5-d4 exhibits identical chromatographic retention times (e.g., co-eluting at ~4.5 min on amino columns) and ionization efficiencies as the enantiopure L-Lysine-4,4,5,5-d4[1]. Because stereochemistry does not affect the m/z or the retention profile in these systems, the DL-form performs identically to the L-form.
| Evidence Dimension | Chromatographic Retention and Ionization |
| Target Compound Data | DL-Lysine-4,4,5,5-d4 (Identical retention and m/z 151 signal) |
| Comparator Or Baseline | L-Lysine-4,4,5,5-d4 |
| Quantified Difference | 0% difference in analytical performance on non-chiral columns |
| Conditions | HILIC or C18 LC-MS/MS without chiral separation |
Procurement teams can safely substitute the expensive enantiopure L-form with the racemic DL-form for standard metabolomic assays, significantly reducing material costs.
The dihydrochloride salt of DL-Lysine-4,4,5,5-d4 is highly soluble in water and standard LC-MS aqueous mobile phases (e.g., 0.1% formic acid), instantly yielding the protonated state required for ESI+ [1]. In contrast, the free base form of lysine is less soluble and often requires manual acidification to fully dissolve and stabilize, which can introduce batch-to-batch variability in internal standard stock concentrations.
| Evidence Dimension | Aqueous Dissolution Kinetics and pH Stabilization |
| Target Compound Data | DL-Lysine-4,4,5,5-d4 dihydrochloride (Rapid dissolution, pre-protonated) |
| Comparator Or Baseline | DL-Lysine-4,4,5,5-d4 free base (Requires acidification) |
| Quantified Difference | Elimination of the acidification step during stock preparation |
| Conditions | Preparation of 1 mg/mL internal standard stocks in aqueous buffers |
The dihydrochloride salt streamlines automated sample preparation and prevents concentration errors caused by incomplete dissolution of the internal standard.
In Isotopic Differentiation of Interactions as Random or Targeted (I-DIRT) workflows using S. cerevisiae, supplementing lysine-auxotrophic yeast cultures with 0.1 mg/mL of racemic DL-Lysine-4,4,5,5-d4 dihydrochloride results in successful incorporation of the heavy isotope into yeast polypeptides[1]. The yeast selectively utilizes the L-enantiomer from the racemic mixture, producing the required 4 Da shift per lysine residue in tryptic peptides.
| Evidence Dimension | Heavy Isotope Incorporation in S. cerevisiae |
| Target Compound Data | DL-Lysine-4,4,5,5-d4 (Successful labeling at 0.1 mg/mL) |
| Comparator Or Baseline | L-Lysine-4,4,5,5-d4 (Standard SILAC precursor) |
| Quantified Difference | Equivalent functional labeling for mass spectrometric differentiation |
| Conditions | Yeast culture in synthetic medium lacking natural lysine |
Allows researchers scaling up yeast interactome studies to utilize the more economical racemic compound while still achieving complete heavy-isotope labeling.
Due to its +4 Da mass shift and identical retention behavior to endogenous lysine on non-chiral columns, DL-Lysine-4,4,5,5-d4 dihydrochloride is a highly effective internal standard for quantifying lysine and its derivatives (e.g., carboxymethyllysine) in plasma, urine, and tissue extracts via LC-MS/MS [1].
The compound's high aqueous solubility and stability make it ideal for spiking into complex matrices, such as infant formulas or marine sediment extracts, to accurately quantify total hydrolyzable amino acids without isotopic interference [1].
For distinguishing specific from non-specific protein interactions in S. cerevisiae, the racemic mixture provides a cost-effective source of heavy lysine. Yeast cultures successfully incorporate the d4-label, enabling the necessary 4 Da mass shift in tryptic peptides for MALDI-QqTOF or LC-MS/MS analysis[2].